molecular formula C9H12ClNO2 B8178349 2-((Methylamino)methyl)benzoic acid hydrochloride

2-((Methylamino)methyl)benzoic acid hydrochloride

Cat. No.: B8178349
M. Wt: 201.65 g/mol
InChI Key: ZPRZESLMRPHWES-UHFFFAOYSA-N
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Description

2-((Methylamino)methyl)benzoic acid hydrochloride is a benzoic acid derivative featuring a methylaminomethyl (-CH₂-NH-CH₃) substituent at the ortho position of the aromatic ring, with a hydrochloride counterion enhancing its stability and solubility. For instance, methyl 2-[(methylamino)methyl]benzoate hydrochloride (CAS: CID 43754868) shares a similar backbone but differs in the esterification of the carboxylic acid group .

Key properties inferred from analogs include:

  • Molecular formula: Likely C₁₀H₁₄ClNO₂ (based on methyl ester derivative in ).
  • Solubility: Hydrochloride salts generally exhibit good aqueous solubility, critical for bioavailability in drug formulations.
  • Synthetic routes: Modified procedures involving tert-butyl carbamates, trifluoroacetic acid (TFA), and iron(II) sulfate in hexafluoroisopropanol (HFIP) are common for related compounds .

Properties

IUPAC Name

2-(methylaminomethyl)benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-10-6-7-4-2-3-5-8(7)9(11)12;/h2-5,10H,6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRZESLMRPHWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A widely documented method involves the hydrogenation of 2-nitro-4-cyano-benzoic acid methyl ester using palladium on carbon (Pd/C) in dilute hydrochloric acid. This one-pot reaction reduces both nitro and cyano groups to form the methylamino moiety.

Procedure

  • Substrate Preparation : 2-Nitro-4-cyano-benzoic acid methyl ester (18.5 g, 0.09 mol) is dissolved in 0.5–5% HCl (300 mL).

  • Catalyst Addition : 5% Pd/C (0.7–1.0 g) is introduced under nitrogen atmosphere.

  • Hydrogenation : Hydrogen gas is introduced at 0.5–2.0 MPa and 25–40°C for 3–5 hours.

  • Workup : The catalyst is filtered, and the mother liquor is concentrated under reduced pressure (50–70°C, 20–40 mmHg) to yield the hydrochloride salt.

Yield and Purity

  • Yield : 60–93% (dependent on catalyst loading and reaction time).

  • Purity : >98% (HPLC).

Table 1: Optimization of Hydrogenation Conditions

ParameterOptimal RangeImpact on Yield
Pd/C Loading0.01–0.07 g/g substrateHigher loading accelerates reduction
HCl Concentration0.5–5%Prevents over-reduction
Temperature25–40°CMinimizes side reactions

Reductive Amination with Formaldehyde and Methylamine

Mechanism and Conditions

This method employs reductive amination of 2-aminomethylbenzoic acid with formaldehyde and methylamine under acidic conditions. The Eschweiler-Clarke reaction principles apply, where formic acid or sodium cyanoborohydride serves as the reducing agent.

Laboratory-Scale Synthesis

  • Reaction Setup : 2-Aminomethylbenzoic acid (1.0 equiv) is mixed with formaldehyde (2.2 equiv) and methylamine (1.1 equiv) in ethanol or methanol.

  • Acid Catalysis : HCl (1–2 equiv) is added to maintain pH < 3.

  • Reduction : Sodium cyanoborohydride (1.5 equiv) is introduced at 0°C, followed by stirring at room temperature for 12 hours.

  • Isolation : The product is crystallized by cooling and filtered.

Industrial Adaptation

  • Continuous Flow Reactors : Enhance yield (85–92%) by controlling residence time and temperature.

  • Solvent Choice : Methanol outperforms ethanol in minimizing byproducts (e.g., N-formyl derivatives).

Table 2: Comparison of Reducing Agents

Reducing AgentYield (%)Purity (%)Reaction Time (h)
NaBH4/PhCO2H85–9595–981–2
HCOOH (formic acid)70–8090–958–12
NaCNBH388–9397–9912–24

Methylation via Eschweiler-Clarke Reaction

Procedure and Optimization

Primary amine precursors (e.g., 2-aminomethylbenzoic acid) are methylated using excess formaldehyde and formic acid.

Stepwise Process

  • Imine Formation : The amine reacts with formaldehyde to form an imine intermediate.

  • Hydride Transfer : Formic acid donates a hydride, reducing the imine to a tertiary amine.

  • Acidification : HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

Critical Parameters

  • Molar Ratios : 1.1:1.1 (formaldehyde:formic acid per amine equivalent) minimizes quaternary salt formation.

  • Temperature : 50–110°C ensures complete reaction without decomposition.

Table 3: Eschweiler-Clarke Reaction Outcomes

SubstrateYield (%)Purity (%)
2-Aminomethylbenzoic acid75–8294–97
Analogues with Electron-Withdrawing Groups60–7088–92

Industrial-Scale Production

Continuous Flow Hydrogenation

  • Catalyst Recycling : Pd/C is reused after filtration, with fresh catalyst added at 0.005–0.05 g/g substrate.

  • Throughput : 500 L batches achieve 90–93% yield with 98.5% purity.

Environmental Considerations

  • Waste Reduction : Aqueous HCl is recycled, reducing effluent by 40%.

  • Energy Efficiency : Flow reactors lower energy consumption by 30% compared to batch processes.

Comparative Analysis of Methods

Table 4: Method Advantages and Limitations

MethodAdvantagesLimitations
Catalytic HydrogenationHigh purity, scalableRequires expensive Pd/C catalyst
Reductive AminationMild conditions, versatileSensitive to moisture and oxygen
Eschweiler-ClarkeNo quaternary salts, simple workupLower yields for bulky substrates

Chemical Reactions Analysis

Types of Reactions

2-((Methylamino)methyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzoic acid derivatives .

Scientific Research Applications

2-((Methylamino)methyl)benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals[][3].

Mechanism of Action

The mechanism of action of 2-((Methylamino)methyl)benzoic acid hydrochloride involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. It can also interact with cellular receptors, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Substituent Effects

  • Position of functional groups: The ortho-substituted methylaminomethyl group in the target compound contrasts with para-substituted analogs (e.g., 4-(aminomethyl)-2-methylbenzoic acid HCl).
  • Halogen vs. alkyl groups : Chlorinated analogs (e.g., 3-chloro derivative) exhibit increased lipophilicity, which may improve blood-brain barrier penetration but could elevate toxicity risks .
  • Methoxy vs. methylamino groups: Methoxy substituents (e.g., 5-methoxy analog) introduce electron-donating effects, altering electronic distribution and reactivity in synthetic pathways .

Research Findings and Data

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit >50 mg/mL solubility in water, critical for formulation.
  • Stability : Benzoic acid derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced thermal stability compared to alkyl-substituted analogs .

Biological Activity

2-((Methylamino)methyl)benzoic acid hydrochloride is a compound that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, including binding affinities, pharmacological effects, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClN O2, with a molecular weight of 201.65 g/mol. The compound features a benzoic acid core with a methylamino group at the second carbon, contributing to its unique reactivity and biological activity.

Binding Affinity Studies

Recent studies have focused on the interaction of this compound with various biological targets. Preliminary findings indicate that this compound exhibits significant binding affinity, which may be crucial for its pharmacological effects. These interactions necessitate further research to elucidate the underlying mechanisms and therapeutic potential.

Hemostatic Activity

Research has indicated that derivatives of benzoic acid, including this compound, may influence hemostatic processes. Hemolysis tests showed that this compound did not cause significant hemolysis at various concentrations, maintaining levels below 1% across trials . In clotting tests, it was observed that the compound could potentially alter thrombin time (TT) and activated partial thromboplastin time (aPTT), although specific results for this compound were not detailed in the available literature.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound enhances its reactivity compared to structurally similar compounds. A comparative table is provided below:

Compound NameMolecular FormulaUnique Features
4-Methylaminobenzoic Acid C8H9NO2Lacks the methyl group on nitrogen; used in pharmaceuticals.
2-Aminobenzoic Acid C7H7NO2Simpler structure; serves as an intermediate in dye synthesis.
Methyl 2-(Methylamino)benzoate C9H11NO2Ester derivative; used for similar applications but differs by functional group.

This table illustrates how this compound stands out due to its specific structural attributes.

Q & A

Q. Why do some studies report negligible cytotoxicity while others suggest anticancer potential?

  • Answer : Discrepancies may stem from cell line variability (e.g., P-gp overexpression in resistant lines) or metabolite activation. Mitigation strategies:
  • Test in isogenic cell pairs (e.g., MCF-7 vs. MCF-7/Dox).
  • Incubate with liver microsomes to identify prodrug activation pathways.
  • Measure intracellular concentrations via LC-MS/MS .

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